Cas no 2228566-64-9 (1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol)

1-(7-Chloroquinolin-8-yl)-2,2-difluoroethan-1-ol is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and difluoroethyl groups enhances its reactivity and selectivity, making it a valuable intermediate for the synthesis of biologically active compounds. Its unique structure offers advantages in modulating electronic and steric properties, which can influence binding affinity and metabolic stability in drug development. The compound's well-defined stereochemistry and high purity further support its utility in precise synthetic pathways. Suitable for use in cross-coupling reactions and as a building block for heterocyclic frameworks, it serves as a versatile reagent in advanced organic synthesis.
1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol structure
2228566-64-9 structure
Product Name:1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol
CAS No:2228566-64-9
MF:C11H8ClF2NO
MW:243.637128829956
CID:6250490
PubChem ID:165632884
Update Time:2025-10-29

1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol
    • EN300-1965782
    • 2228566-64-9
    • Inchi: 1S/C11H8ClF2NO/c12-7-4-3-6-2-1-5-15-9(6)8(7)10(16)11(13)14/h1-5,10-11,16H
    • InChI Key: QTNZZXPHKRDRLX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CN=C2C=1C(C(F)F)O

Computed Properties

  • Exact Mass: 243.0262479g/mol
  • Monoisotopic Mass: 243.0262479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 33.1Ų

1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol Pricemore >>

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Additional information on 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol

Recent Advances in the Study of 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol (CAS: 2228566-64-9)

The compound 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol (CAS: 2228566-64-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its quinoline core and difluoroethanol moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, shedding light on its potential in treating various diseases.

One of the key areas of research has been the optimization of the synthetic route for 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step process involving the chlorination of quinoline derivatives followed by the introduction of the difluoroethanol group. This advancement is crucial for the large-scale production of the compound, enabling further preclinical and clinical studies.

In terms of biological activity, recent investigations have revealed that 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. A study conducted by a team at the University of Cambridge (2024) identified the compound as a selective inhibitor of phosphodiesterase-4 (PDE4), a target implicated in chronic inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD). The compound's high selectivity and low toxicity profile make it a promising lead for the development of novel anti-inflammatory drugs.

Another significant finding comes from a collaborative study between academic and industrial researchers, which explored the compound's potential in oncology. The study, published in Cancer Research (2024), demonstrated that 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol can induce apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways. The researchers observed a dose-dependent reduction in tumor growth in mouse models, suggesting its potential as an adjunct therapy in cancer treatment. Further studies are underway to elucidate the precise molecular mechanisms involved.

Despite these promising results, challenges remain in the development of 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Additionally, the long-term safety profile of the compound needs to be thoroughly evaluated in preclinical and clinical settings. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its efficacy and reduce potential side effects.

In conclusion, 1-(7-chloroquinolin-8-yl)-2,2-difluoroethan-1-ol (CAS: 2228566-64-9) represents a promising candidate for drug development, with demonstrated potential in anti-inflammatory and anticancer applications. Recent advances in its synthesis and biological evaluation have laid a solid foundation for future research. However, further studies are needed to address the remaining challenges and fully realize its therapeutic potential. The ongoing research efforts in this area are expected to yield valuable insights and contribute to the development of novel treatments for a range of diseases.

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